N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the compound N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide was synthesized and structurally confirmed by 1H NMR, 13C NMR, HRMS, and single-crystal x-ray diffraction . The synthesis involved the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction . For example, the compound N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide was found to consist of a benzene ring and a 1,3,5-triazine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described . For instance, the reaction of N-(5-(4-chlorobenzyl)-1,3,4-oxadiazole-2-yl)-2-chloroacetamide with diisopropylethylamine under nitrogen conditions led to the formation of coupled heterocyclic derivatives .Scientific Research Applications
Oxidative Dimerization and Synthesis
One foundational application involves the oxidative dimerization of thioamides to synthesize 3,5-disubstituted 1,2,4-thiadiazoles. Patil et al. (2009) demonstrated that thioamides undergo oxidative dimerization when treated with hypervalent iodine(V)-containing reagents, yielding 1,2,4-thiadiazoles in excellent yield. This method represents a general strategy for constructing thiadiazole cores, potentially applicable to synthesizing compounds similar to the one (Patil, Bhalerao, Dangate, & Akamanchi, 2009).
Anticancer Properties
Research into thiadiazole derivatives has revealed significant anticancer properties. Gomha et al. (2017) synthesized novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety as potent anticancer agents. These compounds showed promising in vitro anticancer activity against various cancer cell lines, highlighting the therapeutic potential of thiadiazole derivatives in cancer treatment (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Antimicrobial and Antifungal Applications
Thiadiazole compounds also exhibit antimicrobial and antifungal activities. Narayana et al. (2004) explored the synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives as possible antifungal agents. This work underlines the potential of thiadiazole derivatives in developing new antimicrobial and antifungal therapies (Narayana, Vijaya Raj, Ashalatha, Kumari, & Sarojini, 2004).
Properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3OS2/c14-10-5-1-8(2-6-10)7-19-13-17-16-12(20-13)15-11(18)9-3-4-9/h1-2,5-6,9H,3-4,7H2,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTUKQPGGPZXLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.